1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety substituted at position 5. The triazolopyrimidine system is further modified at position 3 with a 4-fluorophenyl group, while the piperazine nitrogen is acylated with a 2-ethoxybenzoyl group.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHWHJXFNLSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that this compound may have similar effects at the molecular and cellular level.
Biological Activity
1-(2-ethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS: 946263-90-7) is a synthetic compound with a complex structure that includes an ethoxy group, a fluorophenyl group, and a triazolopyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Biological Activity Overview
The biological activity of this compound is linked to its structural similarities with other pharmacologically active compounds. Research indicates that derivatives of piperazine and triazolopyrimidine exhibit various biological activities including:
- Antiviral : Compounds similar to this have shown effectiveness against viral infections.
- Anti-inflammatory : Potential to reduce inflammation markers in vitro.
- Anticancer : Inhibition of cancer cell proliferation in various cancer lines.
- Antimicrobial : Demonstrated activity against a range of bacterial and fungal pathogens.
- Antidiabetic : Some studies suggest potential in glucose regulation and insulin sensitivity enhancement .
While the exact mechanism of action for this compound remains largely unexplored, it is hypothesized that it may interact with multiple biological targets due to its diverse functional groups. Similar compounds have been shown to bind with high affinity to various receptors involved in signaling pathways related to inflammation and cellular growth .
Anticancer Activity
A study investigating the anticancer properties of triazole derivatives found that compounds structurally related to this piperazine derivative exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
Research on the antimicrobial properties of similar compounds revealed activity against resistant strains of bacteria. In vitro assays demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations.
Antidiabetic Effects
In animal models, derivatives similar to this compound showed promise in improving insulin sensitivity and reducing blood glucose levels. The studies indicated a potential role in modulating metabolic pathways associated with diabetes .
Data Summary Table
| Biological Activity | Type of Study | Findings |
|---|---|---|
| Anticancer | In vitro | Induced apoptosis in cancer cell lines |
| Antimicrobial | In vitro | Inhibited growth of resistant bacterial strains |
| Antidiabetic | In vivo | Improved insulin sensitivity in diabetic models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives
Example: 1-((7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)thio)propan-2-ol (16m, )
- Structural Differences :
- Core : Both share the triazolopyrimidine scaffold.
- Substituents :
- The target compound has a 4-fluorophenyl group at position 3, whereas 16m includes a cyclopropylamino group and a sugar-like dioxolane moiety.
- The target’s piperazine is replaced by a thioether-linked propanol group in 16m.
- Functional Implications: The dioxolane and thioether groups in 16m likely enhance solubility and metabolic stability compared to the target’s ethoxybenzoyl group.
Arylpiperazine-Based Kinase Inhibitors
Example: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()
- Structural Differences :
- Piperazine Linkage : The target compound uses a triazolopyrimidine-linked piperazine, while derivatives in feature benzyl-piperazines acylated with aromatic carbonyl groups.
- Substituents : The 2-ethoxybenzoyl group in the target contrasts with methoxybenzenesulfonyl or fluorobenzyl groups in analogs.
- Functional Implications :
NADPH Oxidase Inhibitors
Example : VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide, )
- Structural Differences :
- Triazolopyrimidine Modifications : VAS2870 has a benzoxazolyl-benzyl group at position 3, while the target compound uses a 4-fluorophenyl group.
- Position 7 : VAS2870 includes a sulfide group, whereas the target compound links a piperazine.
- Functional Implications: The benzoxazolyl group in VAS2870 may improve NADPH oxidase inhibition via hydrophobic interactions, while the target’s fluorophenyl group could favor selectivity for other targets (e.g., kinases). Piperazine’s basic nitrogen in the target compound may enhance solubility compared to VAS2870’s nonpolar sulfide .
Pyrazolopyrimidinones and Imidazoles
Examples :
- MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, ) Core: Pyrazolo[1,5-a]pyrimidinone vs. triazolopyrimidine. Key Difference: The pyrazolopyrimidinone lacks the triazole ring, reducing hydrogen-bonding capacity. Implications: Triazolopyrimidines may exhibit stronger binding to ATP pockets due to additional nitrogen atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
